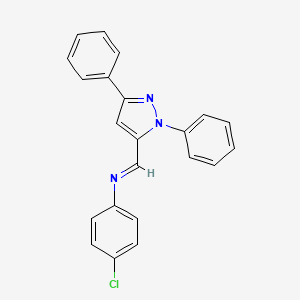
(E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a diphenyl-pyrazole moiety, and an aniline group
Métodos De Preparación
The synthesis of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Condensation with Aniline: The final step involves the condensation of the chloro-substituted pyrazole with aniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline include:
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline: Differing in the position of the pyrazole ring substitution, this compound exhibits similar but distinct biological activities.
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-3-yl)methylene)aniline: Another positional isomer with unique properties and applications.
The uniqueness of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Propiedades
Número CAS |
89185-69-3 |
|---|---|
Fórmula molecular |
C22H16ClN3 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(2,5-diphenylpyrazol-3-yl)methanimine |
InChI |
InChI=1S/C22H16ClN3/c23-18-11-13-19(14-12-18)24-16-21-15-22(17-7-3-1-4-8-17)25-26(21)20-9-5-2-6-10-20/h1-16H |
Clave InChI |
GGKZGKYEVGKXFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


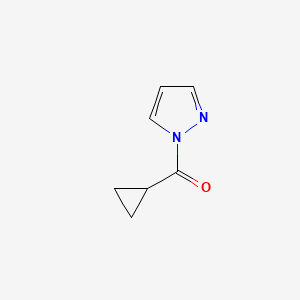
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
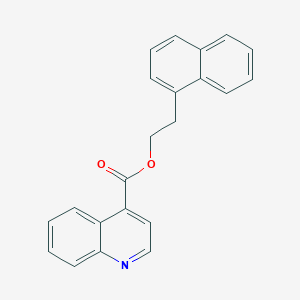

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

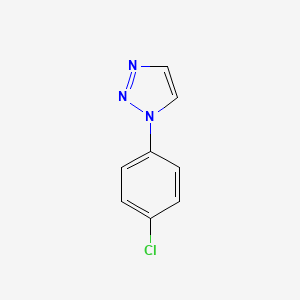
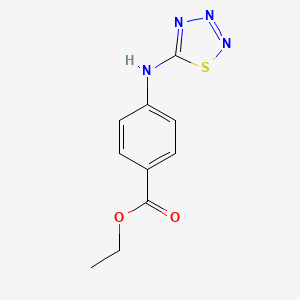

![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
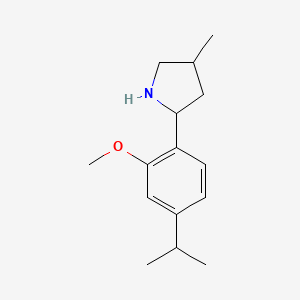
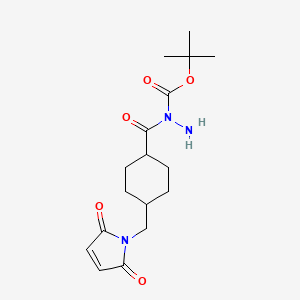
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

